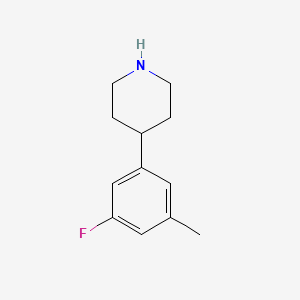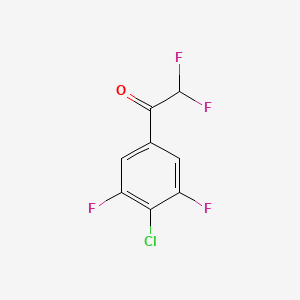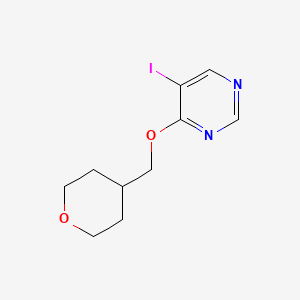![molecular formula C11H20N2S B12092771 [3-(Dimethylamino)propyl][(5-methylthiophen-2-YL)methyl]amine](/img/structure/B12092771.png)
[3-(Dimethylamino)propyl][(5-methylthiophen-2-YL)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(Dimethylamino)propyl][(5-methylthiophen-2-yl)methyl]amine: is an organic compound with the molecular formula C₁₁H₂₀N₂S This compound features a dimethylamino group attached to a propyl chain, which is further connected to a methyl-substituted thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Dimethylamino)propyl][(5-methylthiophen-2-yl)methyl]amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-methylthiophene-2-carbaldehyde and 3-(dimethylamino)propylamine.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as an acid or base, to form the desired product. The reaction is typically carried out in an organic solvent like ethanol or methanol under reflux conditions.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imine or amine functionalities, converting them to corresponding amines or amides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, alkoxides, thiolates.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that are used as catalysts in various organic transformations.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology
Biological Probes: The compound can be used as a probe to study biological processes, such as enzyme activity and receptor binding.
Drug Development: Its structural features make it a candidate for the development of new therapeutic agents, particularly those targeting the central nervous system.
Medicine
Pharmacology: The compound’s potential pharmacological activities are explored for the treatment of neurological disorders, given its ability to interact with neurotransmitter systems.
Industry
Material Science: It is used in the development of advanced materials, such as conductive polymers and organic semiconductors, due to its electronic properties.
Mechanism of Action
The mechanism by which [3-(Dimethylamino)propyl][(5-methylthiophen-2-yl)methyl]amine exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to receptors or enzymes, modulating their activity. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the thiophene ring can engage in π-π stacking interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
[3-(Dimethylamino)propyl]amine: Lacks the thiophene ring, making it less versatile in electronic applications.
[3-(Dimethylamino)propyl][(2-thienyl)methyl]amine: Similar structure but with a non-methylated thiophene ring, affecting its electronic properties.
[3-(Dimethylamino)propyl][(4-methylphenyl)methyl]amine: Contains a phenyl ring instead of a thiophene ring, altering its reactivity and applications.
Uniqueness
The presence of the 5-methylthiophene ring in [3-(Dimethylamino)propyl][(5-methylthiophen-2-yl)methyl]amine imparts unique electronic properties, making it particularly useful in applications requiring specific electronic characteristics, such as in the development of organic semiconductors and conductive polymers.
Properties
Molecular Formula |
C11H20N2S |
|---|---|
Molecular Weight |
212.36 g/mol |
IUPAC Name |
N',N'-dimethyl-N-[(5-methylthiophen-2-yl)methyl]propane-1,3-diamine |
InChI |
InChI=1S/C11H20N2S/c1-10-5-6-11(14-10)9-12-7-4-8-13(2)3/h5-6,12H,4,7-9H2,1-3H3 |
InChI Key |
JHTLCQMYTFPLBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)CNCCCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Bromo-1-methyl-1H,2H,3H-pyrrolo[3,2-B]pyridin-2-one](/img/structure/B12092690.png)
![tert-butyl N-[3-(4-bromophenyl)propyl]-N-(3-methoxypropyl)carbamate](/img/structure/B12092708.png)
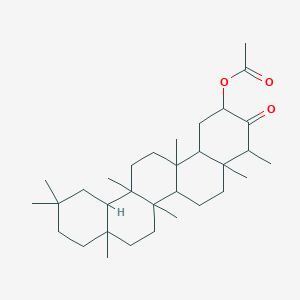


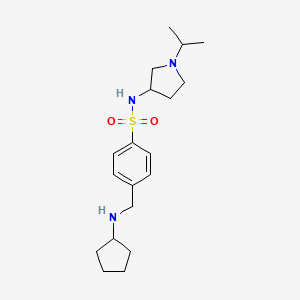



![(1R)-1-[3,5-bis(trifluoromethyl)phenyl]-N-methylethanamine;4-methylbenzenesulfonic acid](/img/structure/B12092762.png)
![Benzene, 1,4-bis[4-nitro-2-(trifluoromethyl)phenoxy]-](/img/structure/B12092765.png)
